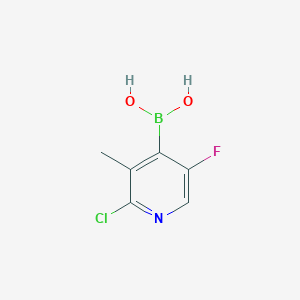
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid
描述
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
作用机制
Target of Action
Boronic acids are often used in organic synthesis and medicinal chemistry. They are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can influence various biochemical processes .
Mode of Action
The boron atom in boronic acids can form a reversible covalent bond with a hydroxyl group in biological molecules. This property is often exploited in the design of inhibitors or probes that can interact with enzymes, receptors, or other targets .
Biochemical Pathways
The specific pathways affected by a boronic acid would depend on its structure and the target it interacts with. For example, boronic acids have been used to inhibit serine proteases, a class of enzymes involved in many biological processes .
Pharmacokinetics
The ADME properties of boronic acids can vary widely depending on their structure. Some boronic acids are well absorbed and can be orally active, while others might require modification to improve their pharmacokinetic properties .
Result of Action
The effects of a boronic acid on cells or organisms would depend on its specific target and mode of action. For example, bortezomib, a boronic acid derivative, inhibits the proteasome, leading to the accumulation of unwanted proteins and cell death in cancer cells .
Action Environment
The activity and stability of boronic acids can be influenced by various environmental factors, including pH and the presence of diols or other compounds that can interact with boron .
生化分析
Biochemical Properties
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . This reaction involves the interaction of the boronic acid with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki–Miyaura reaction. The nature of these interactions is primarily based on the ability of the boronic acid group to form reversible covalent bonds with diols and other nucleophiles .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can lead to enzyme inhibition or activation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and moisture . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role in Suzuki–Miyaura coupling reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
科学研究应用
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-Bromo-2-fluorophenyl)boronic Acid: Another halogen-substituted boronic acid used in organic synthesis.
(2-Chloro-5-fluoropyridin-4-yl)boronic Acid: A closely related compound with similar reactivity.
Uniqueness
(2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with a methyl group, provides distinct electronic and steric properties that can be leveraged in the design of novel compounds .
属性
IUPAC Name |
(2-chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDOMJJSIAKGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1F)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660547 | |
| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-10-5 | |
| Record name | (2-Chloro-5-fluoro-3-methylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



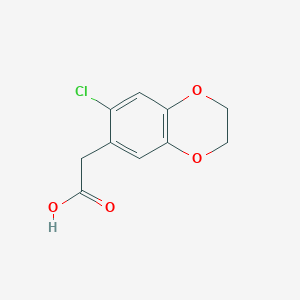

![2-[(E,3E)-3-[3,3-Dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1417858.png)
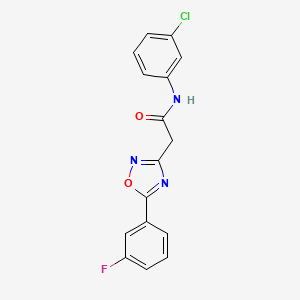
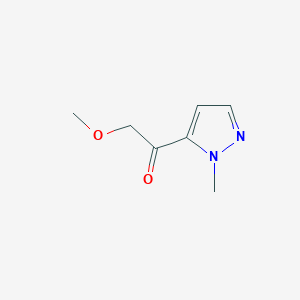
![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)

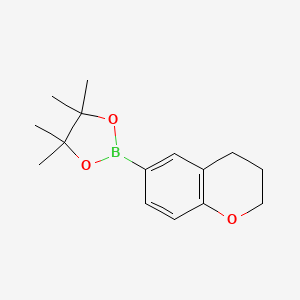

![5-Methyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B1417875.png)


![2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid](/img/structure/B1417878.png)
